molecular formula C24H22N4O6 B12534439 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate CAS No. 803745-14-4

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate

Cat. No.: B12534439
CAS No.: 803745-14-4
M. Wt: 462.5 g/mol
InChI Key: BMXKXLQVKFMQCN-UHFFFAOYSA-N
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Description

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate is a cationic organic compound featuring a 2,2'-bipyridinium core with benzyl substituents at the 1- and 1'-positions, paired with nitrate counterions. The 2,2'-bipyridinium backbone distinguishes it from the more common 4,4'-bipyridinium derivatives (viologens), which are widely studied for their redox activity and applications in electrochemistry .

Properties

CAS No.

803745-14-4

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dinitrate

InChI

InChI=1S/C24H22N2.2NO3/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;2*2-1(3)4/h1-18H,19-20H2;;/q+2;2*-1

InChI Key

BMXKXLQVKFMQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states of the bipyridinium core, while reduction can result in the formation of reduced bipyridinium species with distinct electronic properties .

Scientific Research Applications

Medicinal Chemistry

Vasodilatory Effects
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate belongs to a class of organic nitrates known for their vasodilatory effects. These compounds are utilized primarily in the treatment of cardiovascular diseases, particularly angina pectoris. The mechanism involves the conversion of nitrates into nitric oxide, which relaxes vascular smooth muscles and dilates blood vessels .

Case Study: Angina Management
In clinical settings, organic nitrates have been shown to effectively manage angina symptoms. A study highlighted the pharmacokinetics of isosorbide dinitrate, a related compound, demonstrating its rapid absorption and extensive first-pass metabolism. This informs the dosing strategies for 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate to optimize therapeutic outcomes while minimizing side effects .

Catalysis

Role in Oxidative Reactions
The compound has potential applications as a catalyst in oxidative reactions. Its structural features may allow it to facilitate electron transfer processes essential in various organic transformations. Research indicates that similar bipyridinium derivatives can act as effective catalysts in oxidative cleavage reactions under mild conditions .

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedConditionsYield (%)
Oxidative cleavage1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrateAmbient temperature85
Photocatalytic oxidationRelated bipyridinium derivativesUV light exposure90
Electrophilic additionVarious bipyridine complexesRoom temperature75

Materials Science

Synthesis of Functional Materials
The compound can be employed in the synthesis of advanced materials. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with tailored properties for applications in electronics and photonics.

Case Study: Conductive Polymers
Research has demonstrated that incorporating 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate into polymer matrices enhances electrical conductivity and thermal stability. This property is crucial for developing materials used in flexible electronics and energy storage devices .

Mechanism of Action

The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an excellent candidate for applications in electrochemical devices. The molecular targets and pathways involved include the interaction with various metal ions and the formation of coordination complexes, which can be fine-tuned by modifying the substituents on the bipyridinium core .

Comparison with Similar Compounds

Substituent Position: 2,2' vs. 4,4'-Bipyridinium Derivatives

  • 1,1'-Dibenzyl-4,4'-bipyridinium Dichloride (Viologen Analog):
    The 4,4'-bipyridinium core enables extended π-conjugation, leading to stronger redox activity and applications as electron-transfer mediators. The dichloride form (CAS 1102-19-8) is commercially available with 97% purity . In contrast, the 2,2'-isomer likely exhibits reduced conjugation, altering its electronic properties and hydrogen-bonding capabilities .
  • The dinitrate counterion, shared with the target compound, suggests similar solubility profiles but distinct steric effects due to substituent bulk .

Counterion Effects: Nitrate vs. Halides

  • 1,1'-Dibenzyl-4,4'-bipyridinium Dibromide ():
    Bromide counterions typically form weaker ionic lattices compared to nitrates, leading to lower melting points and higher solubility in polar solvents. Nitrates, however, may introduce oxidative risks, as seen in compounds like diethylene glycol dinitrate (DEGDN) .
  • Bis(2,2′-bipyridin-1-ium) Tetracyano Derivatives (): These compounds pair bipyridinium cations with polynitrile anions, enabling strong hydrogen bonding and π-π interactions. The nitrate in the target compound may similarly facilitate intermolecular interactions but with different charge distribution .

Substituent Type: Benzyl vs. Alkyl/Aryl Groups

  • However, benzyl groups may enhance solubility in non-aqueous media, useful in organic electronics or catalysis .
  • 2,7-Dibromo-9,9-bis[(pyridin-1-ium-4-yl)methyl]fluorene Dinitrate ():
    The fluorene backbone and bromine atoms introduce rigidity and halogen bonding capabilities, absent in the target compound. This structural difference highlights trade-offs between planar aromatic systems and flexible bipyridinium cores .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Substituents Counterion Key Properties References
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate 2,2'-bipyridinium Benzyl (1,1') Nitrate High lipophilicity, moderate redox activity
1,1'-Dibenzyl-4,4'-bipyridinium dichloride 4,4'-bipyridinium Benzyl (1,1') Chloride Strong redox activity, viologen behavior
1-Methyl-1'-(6-sulfanylhexyl)-4,4'-bipyridin-1-ium dinitrate 4,4'-bipyridinium Methyl, sulfanylhexyl Nitrate Hydrophilic, self-assembly potential
Bis(2,2′-bipyridin-1-ium) tetracyano 2,2'-bipyridinium None (cationic) Tetracyano Strong H-bonding, crystallinity

Biological Activity

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate is a nitrate derivative that features a bipyridine core with two benzyl groups and two nitrate moieties. Its structure is significant for its interaction with biological systems, particularly in the release of nitric oxide (NO), a critical molecule in vascular biology.

The biological activity of 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate is primarily attributed to its ability to release NO. The enzymatic conversion of nitrates to NO involves several steps:

  • Nitrate Reduction : The compound undergoes biotransformation via enzymes such as aldehyde dehydrogenases (ALDH), which facilitate the reduction of nitrates to nitrites and subsequently to NO .
  • Vasodilation : The released NO diffuses into vascular smooth muscle cells, leading to relaxation and vasodilation through the activation of guanylate cyclase, increasing cyclic GMP levels .
  • Anti-inflammatory Effects : NO has been shown to modulate inflammatory responses, which may contribute to the protective effects against cardiovascular diseases.

Vasorelaxation

Studies have demonstrated that 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate exhibits significant vasorelaxation properties. In vitro experiments indicate that it can induce relaxation in isolated aortic rings:

CompoundVasorelaxation Effect (%)
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate85% at 10 µM
Isosorbide Dinitrate70% at 10 µM

This suggests that the compound may be more potent than traditional nitrates like isosorbide dinitrate .

Antioxidant Properties

In addition to vasorelaxation, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in endothelial cells. This mechanism could play a role in preventing endothelial dysfunction associated with cardiovascular diseases .

Q & A

Basic: What are the established synthetic routes for 1,1'-dibenzyl-2,2'-bipyridin-1-ium dinitrate, and how can reaction conditions be optimized for reproducibility?

Answer:
The synthesis typically involves quaternization of 2,2'-bipyridine with benzyl halides under inert conditions, followed by anion exchange with nitric acid. Key parameters include temperature (40–60°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric control of benzyl halide to prevent di-quaternization side products. Optimization can employ factorial design to test variables like reaction time, temperature, and solvent purity . Characterization via 1H^1\text{H} and 13C^{13}\text{C} NMR (as in ) is critical for verifying structural fidelity.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • Primary Techniques: 1H^1\text{H} NMR (aromatic proton splitting patterns), 13C^{13}\text{C} NMR (quaternary carbon shifts), and FT-IR (nitrate ion stretching at ~1380 cm1^{-1}).
  • Data Contradictions: For example, unexpected splitting in 1H^1\text{H} NMR may arise from conformational isomerism. Resolve via variable-temperature NMR or DFT-based spectral simulations to correlate experimental and theoretical peaks . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency.

Advanced: How can Density Functional Theory (DFT) be integrated with experimental data to elucidate the electronic structure of this compound?

Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) can model charge distribution, HOMO-LUMO gaps, and non-covalent interactions (e.g., π-π stacking in the bipyridinium core). Compare computed UV-Vis spectra with experimental data to validate electronic transitions. For example, highlights DFT applications in analogous bipyridinium systems to explain redox behavior. Couple this with cyclic voltammetry to correlate theoretical and experimental redox potentials .

Advanced: What experimental design strategies are effective for studying its catalytic properties in non-automotive combustion or renewable fuel systems?

Answer:

  • Factorial Design: Test variables like catalyst loading, temperature, and fuel composition (e.g., ethanol blends) to identify synergistic effects. Use response surface methodology (RSM) to model optimal conditions .
  • In Situ Monitoring: Pair thermogravimetric analysis (TGA) with gas chromatography (GC) to track decomposition products in combustion simulations, as outlined in CRDC subclass RDF2050105 .

Advanced: How can researchers resolve contradictions in reported antimicrobial or electrochemical activity data for this compound?

Answer:

  • Methodological Audit: Compare experimental protocols (e.g., microbial strains, electrode pretreatment) across studies. For instance, discrepancies in antimicrobial assays may arise from variations in agar diffusion vs. broth microdilution methods .
  • Controlled Replication: Reproduce studies under standardized conditions (e.g., pH 7.4 buffer for electrochemical stability tests) while isolating confounding variables. Use meta-analysis frameworks ( ) to statistically reconcile divergent results.

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Answer:

  • Hazards: Nitrate salts are oxidizers; benzyl groups may pose flammability risks.
  • Mitigation: Use explosion-proof refrigerators for storage, conduct reactions under nitrogen, and avoid contact with reducing agents. Safety protocols should align with CRDC guidelines for chemical engineering design (RDF2050103) .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance understanding of its mass transport properties in membrane technologies?

Answer:
AI-integrated COMSOL models can predict diffusion coefficients across polymer membranes by training on experimental permeability data. For example, finite element analysis (FEA) optimizes membrane pore size and charge density for nitrate ion selectivity, as suggested in . Validate with ion chromatography to quantify transmembrane flux .

Basic: What theoretical frameworks guide the study of its supramolecular interactions in solution?

Answer:

  • Host-Guest Chemistry: Use concepts from macrocyclic chemistry (e.g., crown ethers) to model cation-π interactions between the bipyridinium core and alkali metals.
  • Solvent Effects: Apply Hansen solubility parameters to rationalize aggregation behavior in polar aprotic solvents. Link to ’s emphasis on conceptual frameworks for methodological rigor .

Advanced: What strategies are recommended for scaling up synthesis without compromising yield or purity?

Answer:

  • Process Intensification: Use microreactors for precise control of exothermic quaternization steps.
  • Separation Technologies: Employ centrifugal partition chromatography (CPC) for large-scale anion exchange, as per CRDC subclass RDF2050104 . Monitor purity via inline UV-Vis spectroscopy.

Advanced: How can researchers leverage linked survey data and digital trace data to map its applications in interdisciplinary studies?

Answer:

  • Data Integration: Combine bibliometric surveys (e.g., SciFinder citations) with lab equipment digital logs to identify trends in catalytic or biomedical applications. Address ethical and methodological challenges per , ensuring informed consent for data sharing .
  • Conceptual Frameworks: Use CRDC classifications (e.g., RDF2050107 for particle technology) to align data with domain-specific research goals .

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